3,4',5-Trihydroxy-7-methoxyflavanone 3,4',5-Trihydroxy-7-methoxyflavanone
Brand Name: Vulcanchem
CAS No.: 37971-69-0
VCID: VC0190615
InChI: InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3/t15-,16+/m0/s1
SMILES: COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol

3,4',5-Trihydroxy-7-methoxyflavanone

CAS No.: 37971-69-0

Natural Products

VCID: VC0190615

Molecular Formula: C16H14O6

Molecular Weight: 302.28 g/mol

3,4',5-Trihydroxy-7-methoxyflavanone - 37971-69-0

CAS No. 37971-69-0
Product Name 3,4',5-Trihydroxy-7-methoxyflavanone
Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
IUPAC Name (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3/t15-,16+/m0/s1
Standard InChIKey LZLGHWHSUZVUFZ-JKSUJKDBSA-N
Isomeric SMILES COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O
SMILES COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O
Canonical SMILES COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O
Synonyms 7-methylaromadendrin
PubChem Compound 181132
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator